molecular formula C11H16O B14234188 2-Nonyn-4-ol, 5-ethenylidene-, (4S)- CAS No. 651020-94-9

2-Nonyn-4-ol, 5-ethenylidene-, (4S)-

Cat. No.: B14234188
CAS No.: 651020-94-9
M. Wt: 164.24 g/mol
InChI Key: MCMYHQLPSJYKMU-NSHDSACASA-N
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Description

2-Nonyn-4-ol, 5-ethenylidene-, (4S)- is a chemical compound known for its unique structure and properties It is a derivative of nonyne, featuring a hydroxyl group and an ethenylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonyn-4-ol, 5-ethenylidene-, (4S)- typically involves the reaction of nonyne with specific reagents to introduce the hydroxyl and ethenylidene groups. One common method is the Diels-Alder reaction, where butadiene reacts with cyclopentadiene to form the bicyclic structure, followed by further functionalization to introduce the hydroxyl and ethenylidene groups .

Industrial Production Methods

Industrial production of this compound often involves the use of nickel- and palladium-based catalyst systems. These catalysts facilitate the oligomerization and polymerization of the precursor compounds, allowing for the production of 2-Nonyn-4-ol, 5-ethenylidene-, (4S)- with high molecular weight and controlled properties .

Chemical Reactions Analysis

Types of Reactions

2-Nonyn-4-ol, 5-ethenylidene-, (4S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The ethenylidene group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Nonyn-4-ol, 5-ethenylidene-, (4S)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ethenylidene group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nonyn-4-ol, 5-ethenylidene-, (4S)- is unique due to its combination of a hydroxyl group and an ethenylidene substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields .

Properties

CAS No.

651020-94-9

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

InChI

InChI=1S/C11H16O/c1-4-7-9-10(6-3)11(12)8-5-2/h11-12H,3-4,7,9H2,1-2H3/t11-/m0/s1

InChI Key

MCMYHQLPSJYKMU-NSHDSACASA-N

Isomeric SMILES

CCCCC(=C=C)[C@H](C#CC)O

Canonical SMILES

CCCCC(=C=C)C(C#CC)O

Origin of Product

United States

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